molecular formula C29H38FN5 B1193292 p97-IN-23

p97-IN-23

Cat. No. B1193292
M. Wt: 475.66
InChI Key: IKTPSOBWZZCXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p97-IN-23 is a potent inhibitor of the AAA+ ATPase p97.

Scientific Research Applications

VCP/p97-Mediated Unfolding in Protein Homeostasis and Signaling

The AAA+-type ATPase p97, to which p97-IN-23 is an inhibitor, is integral to various cellular processes including degradation of damaged proteins and organelles, signaling events, and chromatin regulation. It engages in ATP-driven protein unfolding, influenced by ubiquitin and cofactor proteins. This activity enables p97 to extract proteins from membranes, unfold proteins for proteasomal degradation, and segregate proteins for downstream activity. These roles of p97 in cellular homeostasis and genome stability link it to muscular and neuronal degeneration and make it a target for anti-cancer drug development (van den Boom & Meyer, 2017).

Structural Insights and Allosteric Inhibition

The structure of p97 has been examined using cryo-electron microscopy, revealing insights into its conformational states and the mechanism of its allosteric inhibition. These studies provide a detailed understanding of nucleotide-driven structural changes in p97 and how small-molecule inhibitors, such as this compound, can inhibit these changes to regulate p97 function (Banerjee et al., 2016).

Development of p97 Inhibitors for Research

Specific inhibitors like this compound are valuable for mechanistic and cellular investigations of p97 biology. Unlike conventional proteasome inhibitors, compounds like this compound affect both the ubiquitin-proteasome system (UPS) and autophagic protein degradation pathways, rapidly activating cell death. Developing inhibitors that target specific p97 pathways is a goal for future research and therapy (Chou & Deshaies, 2011).

Molecular Basis for Malfunction in Disease Mutants of p97

Mutations in p97 can deregulate its dynamics and lead to diseases. Studies using Nuclear Magnetic Resonance spectroscopy have shown how these mutations affect the N-terminal domain of p97, which is crucial for binding adaptor proteins. Understanding these molecular changes helps in comprehending how malfunction occurs and how it can be targeted by drugs like this compound (Schuetz & Kay, 2016).

properties

Molecular Formula

C29H38FN5

Molecular Weight

475.66

IUPAC Name

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine

InChI

InChI=1S/C29H38FN5/c1-33-14-16-35(17-15-33)29(10-3-11-29)21-31-25-8-12-34(13-9-25)26-5-2-4-22(19-26)28-20-23-18-24(30)6-7-27(23)32-28/h2,4-7,18-20,25,31-32H,3,8-17,21H2,1H3

InChI Key

IKTPSOBWZZCXTI-UHFFFAOYSA-N

SMILES

CN1CCN(C2(CNC3CCN(C4=CC=CC(C(N5)=CC6=C5C=CC(F)=C6)=C4)CC3)CCC2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

p97-IN 23;  p97 IN-23;  p97-IN-23

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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